Intermediate of tranexamic Acid-13C2,15N

Antifibrinolytic activity Plasminogen inhibition Clot lysis assay

Procure cis-AMCHA (CAS 1197-17-7) as the definitive EP Impurity B reference standard for tranexamic acid. Its cis-configuration (MW 157.21) delivers the exact stereochemical marker required for HPLC/UPLC impurity profiling per EP/USP monographs (≤0.2% limit). Used as a certified starting material for SIL-IS Tranexamic Acid-13C2,15N synthesis and isomerization kinetic studies (Ea=64.9 kJ·mol⁻¹). Generic cis/trans mixtures or trans-isomer substitutes introduce non-compliance risks; only this fully characterized cis-isomer ensures valid ANDA submissions.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1197-17-7
Cat. No. B140767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntermediate of tranexamic Acid-13C2,15N
CAS1197-17-7
SynonymsAMCA
AMCHA
Amchafibrin
Anvitoff
Cyklokapron
Exacyl
KABI 2161
Spotof
t-AMCHA
Tranexamic Acid
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Transamin
Ugurol
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)O
InChIInChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
InChIKeyGYDJEQRTZSCIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility167000 mg/L
1.06 M

Structure & Identifiers


Interactive Chemical Structure Model





Intermediate of Tranexamic Acid-13C2,15N (CAS 1197-17-7): Technical Baseline and Comparator Landscape


The target compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid (cis-AMCHA), CAS 1197-17-7, is the cis-stereoisomer of tranexamic acid and is formally designated as Tranexamic Acid EP Impurity B [1]. It serves as a key intermediate in the synthesis of isotopically labeled tranexamic acid derivatives, specifically Tranexamic Acid-13C2,15N, and is utilized as a reference standard for impurity profiling in pharmaceutical quality control . The compound is characterized by a cyclohexane ring with cis-configured amino and carboxylic acid groups (molecular formula C8H15NO2, MW 157.21) . Its primary scientific relevance stems from its role as a synthetic precursor and as a critical impurity marker in the manufacture of the clinically active trans-isomer.

Why Substituting Intermediate of Tranexamic Acid-13C2,15N with Generic Analogs Compromises Analytical Integrity and Synthetic Efficiency


Generic substitution of cis-AMCHA (1197-17-7) with its trans-isomer (1197-18-8) or other structurally related analogs is scientifically invalid due to fundamental differences in stereochemical configuration, biological activity, and regulatory compliance requirements. The cis-isomer exhibits markedly reduced antifibrinolytic potency compared to the trans-isomer, necessitating its precise identification and quantification as an impurity in pharmaceutical formulations . In synthetic pathways, the cis-isomer is an unavoidable byproduct that requires isomerization under harsh conditions to convert to the active trans-form; using a cis/trans mixture (701-54-2) as a starting material introduces variability in yield and purity [1]. Furthermore, regulatory guidelines (EP, USP) mandate the use of specific, well-characterized impurity standards like EP Impurity B (1197-17-7) for method validation and quality control, making generic alternatives non-compliant [2].

Quantitative Differentiation of Intermediate of Tranexamic Acid-13C2,15N Against Key Comparators


20-Fold Difference in Antifibrinolytic Potency: cis-AMCHA vs. trans-AMCHA in Clot Lysis Inhibition

In a direct head-to-head comparison using an in vitro clot lysis model with human plasma, trans-AMCHA (tranexamic acid) completely inhibited urokinase-induced clot lysis at a concentration of 50 μM, whereas cis-AMCHA required a 20-fold higher concentration of 1 mM to achieve total inhibition . This demonstrates that the cis-isomer is significantly less potent as an antifibrinolytic agent, confirming its role as an impurity rather than an active pharmaceutical ingredient.

Antifibrinolytic activity Plasminogen inhibition Clot lysis assay

Comparative Complement System Activation: cis-AMCHA vs. trans-AMCHA in In Vitro Assays

In an in vitro study assessing effects on the complement system, both trans-AMCHA and cis-AMCHA increased the activation of an ATEe hydrolyzing enzyme (possibly C1s) at concentrations up to 5 mM [1]. Trans-AMCHA showed minimal inhibition of CH50 and C1s up to 30 mM, with AP50 and C(1,4,2)H50 inhibited by approximately 20% and 40% at 30 mM, respectively. The parallel behavior of cis- and trans-AMCHA in this assay indicates that complement-related effects are independent of plasmin inhibition, highlighting the need to distinguish these stereoisomers in mechanistic studies.

Complement system In vitro pharmacology Off-target effects

Isomerization Thermodynamics and Kinetics: cis-AMCHA as Synthetic Bottleneck

The conversion of cis-AMCHA to the active trans-isomer is a critical step in tranexamic acid production. First-principles simulations and experimental kinetics reveal that the isomerization reaction under alkaline conditions has a forward activation energy (Ea) of 64.9 kJ·mol⁻¹ and a reverse activation energy of 53.8 kJ·mol⁻¹, with an average reaction enthalpy (ΔHr) of 10.7 kJ·mol⁻¹ [1]. The reaction conditions are harsh, requiring high temperatures (453.15–513.15 K), elevated pressures, and noble metal catalysts [2]. In contrast, the trans-isomer is the thermodynamically more stable product and does not require such intensive processing.

Synthetic chemistry Reaction kinetics Process optimization

Regulatory Impurity Thresholds: cis-AMCHA vs. Other Tranexamic Acid Impurities

According to the European Pharmacopoeia (EP) monograph for tranexamic acid, impurity B (cis-AMCHA, 1197-17-7) must be controlled to a specified limit, typically ≤0.2% in the drug substance [1]. Other impurities, such as Impurity D (4-(aminomethyl)benzoic acid, CAS 56-91-7), are also regulated but have distinct chemical structures and chromatographic behaviors. In EP 8.0 monograph validation, a resolution of 3.5 was achieved between tranexamic acid and impurity C using a Hypersil GOLD C18 HPLC column, exceeding the minimum requirement of 1.5 [2]. The relative response factor (RRF) for impurity B is specifically determined to ensure accurate quantification.

Pharmaceutical quality control Regulatory compliance HPLC analysis

Isotopic Labeling: cis-AMCHA-13C2,15N as Internal Standard for Mass Spectrometry

The unlabeled cis-AMCHA (1197-17-7) serves as the precursor for cis-Tranexamic Acid-13C2,15N (CAS 1557000-06-2), a stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS quantification of tranexamic acid in biological matrices . The labeled version has a molecular weight of 160.19 g/mol (versus 157.21 g/mol for unlabeled), providing a mass shift of +3 Da that allows for precise discrimination from the analyte [1]. This isotopic labeling enables accurate quantification without interference from endogenous compounds, a capability not shared by unlabeled analogs or other impurities.

Stable isotope labeling LC-MS quantification Internal standard

Optimal Procurement and Application Scenarios for Intermediate of Tranexamic Acid-13C2,15N


Pharmaceutical Impurity Profiling and Method Validation

Procure cis-AMCHA (1197-17-7) as EP Impurity B reference standard for HPLC method development, validation, and routine quality control of tranexamic acid drug substance and finished products. Its well-characterized chromatographic behavior and defined acceptance limits (≤0.2%) are essential for ANDA/DMF submissions [1].

Synthesis of Stable Isotope-Labeled Internal Standards

Utilize pure cis-AMCHA as the starting material for the preparation of cis-Tranexamic Acid-13C2,15N (1557000-06-2), a critical SIL-IS for LC-MS/MS quantification of tranexamic acid in pharmacokinetic, bioequivalence, and forensic studies .

Process Chemistry and Isomerization Kinetics Studies

Employ cis-AMCHA to investigate and optimize the isomerization step in tranexamic acid manufacturing. The kinetic parameters (Ea = 64.9 kJ·mol⁻¹, ΔHr = 10.7 kJ·mol⁻¹) provide a basis for designing catalytic processes and scaling up production [2].

Mechanistic Studies on Plasminogen Activation and Complement

Use cis-AMCHA as a stereoisomer control in experiments examining plasminogen binding, fibrinolysis inhibition, and complement system activation. Its 20-fold lower antifibrinolytic potency compared to trans-AMCHA allows for structure-activity relationship (SAR) dissection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intermediate of tranexamic Acid-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.